molecular formula C8H5FN2O2 B1322807 4-Fluoro-1H-indazole-5-carboxylic acid CAS No. 1041481-59-7

4-Fluoro-1H-indazole-5-carboxylic acid

Cat. No. B1322807
CAS RN: 1041481-59-7
M. Wt: 180.14 g/mol
InChI Key: CLNSDURQQKBHKP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-5-carboxylic acid (FICA) is a novel fluorinated compound of the indazole family. It is a versatile molecule that has been used in a range of scientific research applications, including as a precursor in the synthesis of various pharmaceuticals, as a fluorescent tag in biological assays, and as a ligand in drug-targeted therapies.

Scientific Research Applications

Antitumor Activity

4-Fluoro-1H-indazole-5-carboxylic acid derivatives have been explored for their antitumor activity. A study demonstrated the synthesis of a compound incorporating this structure, which exhibited inhibition of cancer cell proliferation (Hao et al., 2017).

CO2 Sorption

Research has shown the potential of 1H-indazole-5-carboxylic acid in the formation of porous coordination polymers for selective and hysteretic sorption of CO2, indicating its utility in gas storage and separation technologies (Hawes et al., 2012).

Photophysical Properties

Fluoro derivatives of 1,2,4-triazoles, related to this compound, have been synthesized and characterized, displaying interesting photophysical properties useful in materials science and possibly in sensing applications (Shukla et al., 2014).

Anti-Inflammatory and Cytotoxic Activities

Coordination polymers based on 1H-indazole-5-carboxylic acid have been studied for their anti-inflammatory and cytotoxic activities, which could have implications in medicinal chemistry and materials science (García-Valdivia et al., 2020).

Crystal Structure Analysis

The crystal structure of compounds containing the this compound moiety has been analyzed, providing insights into their physical and chemical properties, relevant for drug design and materials science (Yong-zhou, 2008).

Safety and Hazards

4-Fluoro-1H-indazole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The medicinal properties of indazole, including 4-Fluoro-1H-indazole-5-carboxylic acid, have to be explored in the near future for the treatment of various pathological conditions . A new practical synthesis of 1H-indazole is presented, and a new reaction is predicted .

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, which are crucial for metabolic processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In cancer cells, for instance, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. It also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors, resulting in either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and cellular processes. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis in certain cell types. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, such as the cytoplasm and nucleus. The distribution pattern of this compound can influence its overall biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial enzymes and energy production. The precise localization of this compound within cells can determine its impact on cellular processes and overall efficacy .

properties

IUPAC Name

4-fluoro-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNSDURQQKBHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624021
Record name 4-Fluoro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1041481-59-7
Record name 4-Fluoro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-indazole-5-carboxylic acid
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